An In-Depth Technical Guide to 4-(2,2-difluoroethyl)oxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(2,2-difluoroethyl)oxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid, a novel, fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly registered, indicating its novelty, this document extrapolates from established synthetic methodologies and structure-property relationships to present a plausible pathway for its synthesis, predict its key physicochemical properties, and discuss its potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new chemical entities incorporating fluorinated motifs and saturated heterocyclic systems.
Introduction: The Rationale for 4-(2,2-difluoroethyl)oxane-4-carboxylic acid in Drug Design
The confluence of saturated heterocyclic scaffolds and fluorine substitution has become a cornerstone of modern medicinal chemistry. The oxane (tetrahydropyran) ring is a prevalent motif in numerous natural products and approved pharmaceuticals, valued for its favorable metabolic stability, low toxicity, and ability to modulate physicochemical properties such as solubility and lipophilicity[1][2].
The introduction of fluorine, particularly gem-difluoro groups, into drug candidates can profoundly influence their biological activity. The 2,2-difluoroethyl moiety can act as a bioisostere for other functional groups, such as a methoxy group, and can enhance metabolic stability by blocking sites of oxidative metabolism[3][4]. The strong electron-withdrawing nature of the fluorine atoms also modulates the acidity of nearby functional groups and can influence binding interactions with biological targets[5][6].
This guide focuses on the synthesis and projected properties of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid, a molecule that synergistically combines these advantageous structural features. The carboxylic acid functionality provides a handle for further derivatization and can participate in key binding interactions, while the difluoroethyl-substituted oxane core offers a unique three-dimensional architecture with desirable pharmacokinetic properties.
Identifiers and Physicochemical Properties
As of the writing of this guide, 4-(2,2-difluoroethyl)oxane-4-carboxylic acid does not have a registered CAS number. The following identifiers and predicted physicochemical properties are provided for this novel compound.
| Identifier/Property | Value | Source |
| IUPAC Name | 4-(2,2-difluoroethyl)oxane-4-carboxylic acid | - |
| Molecular Formula | C8H12F2O3 | - |
| Molecular Weight | 194.18 g/mol | - |
| Predicted logP | 0.5 - 1.5 | Computational Estimation |
| Predicted pKa | 4.0 - 4.5 | Based on analogous fluorinated carboxylic acids[5] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Note: Predicted values are derived from computational models and structure-activity relationships of similar compounds and should be confirmed by experimental data.[7][8][9]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid can be envisioned in a multi-step sequence starting from commercially available materials. The proposed route leverages a well-established method for the synthesis of the tetrahydropyran-4-carboxylic acid core, followed by the introduction of the 2,2-difluoroethyl side chain.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate [1][10]
-
Reactants: Diethyl malonate, Bis(2-chloroethyl) ether, a suitable base (e.g., sodium ethoxide), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.
-
Add tetrabutylammonium bromide to the mixture.
-
Add bis(2-chloroethyl) ether dropwise, and heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid [1][10]
-
Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate, Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford tetrahydropyran-4,4-dicarboxylic acid.
-
Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid [1][10]
-
Reactant: Tetrahydropyran-4,4-dicarboxylic acid.
-
Procedure:
-
Heat tetrahydropyran-4,4-dicarboxylic acid neat or in a high-boiling solvent (e.g., xylene) to 140-160 °C.
-
Maintain the temperature until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and purify the resulting tetrahydropyran-4-carboxylic acid by recrystallization or distillation under reduced pressure.
-
Step 4: Esterification to Methyl tetrahydropyran-4-carboxylate
-
Reactants: Tetrahydropyran-4-carboxylic acid, Methanol (MeOH), a catalytic amount of strong acid (e.g., H₂SO₄).
-
Procedure:
-
Dissolve tetrahydropyran-4-carboxylic acid in an excess of methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
-
Step 5: Introduction of the 2,2-difluoroethyl group
This step is critical and can be approached via nucleophilic substitution using a suitable difluoroethylating agent. One plausible method involves the use of a difluoroethyl sulfone reagent.[11]
-
Reactants: Methyl tetrahydropyran-4-carboxylate, a strong base (e.g., Lithium diisopropylamide - LDA), and a 2,2-difluoroethylating agent (e.g., 1-bromo-2,2-difluoroethane or a similar electrophile).
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
Add a solution of methyl tetrahydropyran-4-carboxylate in THF dropwise to the LDA solution and stir for 1 hour to generate the enolate.
-
Add the 2,2-difluoroethylating agent to the enolate solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 6: Hydrolysis to 4-(2,2-difluoroethyl)oxane-4-carboxylic acid
-
Reactant: The product from Step 5, and an acid or base.
-
Procedure:
-
Hydrolyze the ester using standard conditions (e.g., aqueous NaOH followed by acidification, or refluxing in aqueous HCl).
-
Extract the final product with an organic solvent, dry, and concentrate.
-
Purify by recrystallization or chromatography to obtain 4-(2,2-difluoroethyl)oxane-4-carboxylic acid.
-
Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and subsequent analysis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents.
-
Bioisosterism: The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidine or cyclohexane, potentially improving metabolic stability and aqueous solubility. The 2,2-difluoroethyl group can act as a lipophilic hydrogen bond donor and a surrogate for less stable functionalities.[12][13]
-
Modulation of Physicochemical Properties: The introduction of fluorine is a well-established strategy to fine-tune properties such as lipophilicity (logP) and acidity (pKa). These modifications can lead to improved cell permeability, enhanced binding affinity, and a more favorable pharmacokinetic profile.[4][6]
-
Scaffold for Library Synthesis: The carboxylic acid handle provides a convenient point for diversification. Amide coupling, esterification, and other transformations can be readily performed to generate a library of compounds for screening against various biological targets.
-
Potential Therapeutic Areas: Given the prevalence of the tetrahydropyran motif in biologically active molecules, derivatives of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid could be explored for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.
Spectroscopic Characterization (Predicted)
While experimental data is not available, the following spectroscopic characteristics can be anticipated for 4-(2,2-difluoroethyl)oxane-4-carboxylic acid.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the oxane ring protons, typically in the range of 3.0-4.0 ppm for the protons adjacent to the oxygen atom and 1.5-2.0 ppm for the other ring protons. The difluoroethyl group would exhibit a triplet of triplets for the -CH₂- group due to coupling with both the fluorine atoms and the adjacent protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).[14][15]
-
¹³C NMR: The carbon spectrum would show signals for the oxane ring carbons, with those adjacent to the oxygen appearing more downfield. The carbon of the difluoroethyl group directly attached to the two fluorine atoms would exhibit a triplet due to C-F coupling. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene protons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the oxane ring.[14]
Conclusion
4-(2,2-difluoroethyl)oxane-4-carboxylic acid represents a promising, yet underexplored, molecular scaffold for drug discovery. This technical guide provides a foundational framework for its synthesis, based on established chemical principles, and highlights its potential utility in medicinal chemistry. The strategic combination of a saturated heterocyclic core with a difluoroethyl moiety is anticipated to confer advantageous physicochemical and pharmacokinetic properties. Experimental validation of the proposed synthetic route and a thorough investigation of the biological activities of its derivatives are warranted and encouraged.
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